The primary application of L-Pyroglutamic Acid-13C5 lies in its ability to be traced through metabolic pathways within living organisms. The ¹³C isotope disrupts the natural abundance ratio of Carbon isotopes in the molecule, allowing researchers to distinguish it from unlabeled molecules using techniques like Mass Spectrometry . By feeding cells or organisms L-Pyroglutamic Acid-13C5 and then analyzing the resulting metabolites, scientists can track the incorporation of the labeled molecule into various cellular components and follow its breakdown products. This information helps elucidate the fate and utilization of L-pyroglutamic acid within the system under study .
L-Pyroglutamic Acid-13C5 finds applications in various research areas that involve amino acid metabolism and protein turnover. Here are some specific examples:
L-Pyroglutamic Acid-13C5 is a stable isotope-labeled form of L-pyroglutamic acid, which itself is a cyclic derivative of the amino acid L-glutamic acid. This compound features a lactam structure formed by the cyclization of the free amino group of L-glutamic acid. The molecular formula for L-pyroglutamic acid is , and its molecular weight is approximately 129.11 g/mol . The presence of the carbon-13 isotope makes this compound particularly useful in various analytical and research applications, including metabolic studies and tracer studies.
L-PGA itself doesn't have a known biological function. However, L-Pyroglutamic Acid-13C5 serves as a tracer molecule in scientific research. When incorporated into a biological system, the $^{13}$C enrichment allows researchers to track the metabolic fate of the molecule using NMR spectroscopy. This helps elucidate metabolic pathways and understand how organisms utilize L-PGA-derived structures [].
These reactions are significant in metabolic pathways, particularly those involving glutathione metabolism and neurotransmitter regulation .
L-Pyroglutamic Acid plays a role in various biological processes:
L-Pyroglutamic Acid-13C5 can be synthesized through several methods:
L-Pyroglutamic Acid-13C5 has various applications, primarily in research and analytical fields:
Studies on L-Pyroglutamic Acid-13C5 have explored its interactions with various biological systems:
L-Pyroglutamic Acid shares similarities with several compounds, each having unique properties:
| Compound | Structure Type | Unique Features |
|---|---|---|
| L-Glutamic Acid | Standard Amino Acid | Precursor to neurotransmitters; abundant in proteins. |
| Gamma-Aminobutyric Acid | Amino Acid | Functions as an inhibitory neurotransmitter. |
| N-Acetyl-L-cysteine | Amino Acid Derivative | Antioxidant properties; used in detoxification. |
| 5-Oxoproline | Metabolite | Directly involved in the conversion to glutamate; similar cyclic structure. |
L-Pyroglutamic Acid is unique due to its lactam structure and specific role in metabolic cycles involving glutathione and neurotransmission . Its stable isotope-labeled form enhances its utility in research settings, distinguishing it from other similar compounds.
L-Pyroglutamic Acid-13C5 (CAS: 55443-56-6) is a stable isotope-labeled derivative of L-pyroglutamic acid, featuring five carbon-13 (13C) atoms replacing natural carbon-12 at positions 1–5 of the pyrrolidine ring. Its molecular formula is ¹³C₅H₇NO₃, with a molecular weight of 134.08 g/mol. The compound retains the cyclic lactam structure of its unlabeled counterpart, formed via intramolecular condensation of L-glutamic acid.
Crystallographic studies reveal a monoclinic lattice system (space group P21/c) with unit cell dimensions a = 8.14 Å, b = 8.86 Å, c = 9.32 Å, and β = 116.5°. Non-planar amide geometry and hydrogen bonding (N–H⋯O and O–H⋯O) stabilize the structure. Key bond lengths include:
| Bond Type | Length (Å) |
|---|---|
| C=O | 1.23 |
| C–N | 1.34 |
| C–C (ring) | 1.50–1.54 |
13C NMR analysis confirms isotopic enrichment ≥99% at positions 1–5, with chemical shifts at δ 175.2 ppm (C=O), δ 58.1 ppm (C-2), and δ 32.4–26.7 ppm (C-3/C-4).
13C5 labeling is achieved through two primary strategies:
1. Biosynthetic Incorporation:
2. Chemical Synthesis:
Labeling efficiency is validated via mass spectrometry, showing 99% 13C incorporation in the m/z 135→89 transition.
Deuterated analogs are synthesized via:
1. Selenenylation-Deselenenylation:
2. Reductive Deuteration:
3. Solid-Phase Exchange:
Purification Techniques:
| Method | Conditions | Purity Output |
|---|---|---|
| Crystallization | Ethyl acetate/petroleum ether (1:3) | 98.5% |
| HPLC | C18 column, 0.1% TFA/MeCN gradient | 99.7% |
| Ion Exchange | Dowex 50WX8, pH 3.2 elution | 97.8% |
Quality Control Metrics:
Hydrophilic Interaction Liquid Chromatography coupled with tandem Mass Spectrometry represents a powerful analytical approach for the quantification of L-Pyroglutamic Acid-13C5 in complex biological matrices [7]. This technique addresses the inherent challenges associated with analyzing highly polar amino acid derivatives that exhibit poor retention in traditional reversed-phase chromatography systems [8].
The fundamental principle of Hydrophilic Interaction Liquid Chromatography relies on the partitioning of analytes between a high organic content mobile phase and a water-enriched layer adsorbed onto the hydrophilic stationary phase [9]. For L-Pyroglutamic Acid-13C5, the polar nature of the compound, enhanced by its cyclic lactam structure and isotopic labeling, results in strong retention on hydrophilic stationary phases [10].
Research has demonstrated that stable isotope dilution Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry/Mass Spectrometry methods can achieve exceptional analytical performance for pyroglutamic acid quantification [7]. The method developed by Inoue and colleagues successfully quantified glutamic acid, glutamine, pyroglutamic acid, gamma-aminobutyric acid, and theanine in mouse brain tissues with high coefficients of correlation exceeding 0.999 across a concentration range from 10 picomoles per milliliter to 50 micromoles per milliliter [7].
The application of Hydrophilic Interaction Liquid Chromatography to biological matrices such as cell culture media and tissue extracts has revealed superior separation capabilities for polar metabolites [8]. A comprehensive study analyzing over 150 polar and ionic metabolites in glioblastoma cell culture media demonstrated the versatility of this approach for polaromics studies within metabolomics research [8].
Column selection plays a critical role in method optimization for L-Pyroglutamic Acid-13C5 analysis [8]. Systematic evaluation of four different hydrophilic interaction columns, including Raptor Polar X, ZIC pHILIC, ZIC cHILIC, and Diol-HILIC, revealed that the Sequant ZIC-cHILIC column provided the highest peak resolution for structural isomers of amino acids [8]. The peak resolution value of 1.28 was achieved for leucine and isoleucine separation, indicating the column's capability for challenging separations [8].
Table 1: Hydrophilic Interaction Liquid Chromatography Performance Parameters for Amino Acid Analysis
| Parameter | Value | Reference Method |
|---|---|---|
| Linearity Range | 10 pmol/mL - 50 μmol/mL | Mouse brain tissue analysis [7] |
| Correlation Coefficient | > 0.999 | Stable isotope dilution method [7] |
| Number of Metabolites Detected | > 150 | Cell culture media analysis [8] |
| Peak Resolution (Leu/Ile) | 1.28 | ZIC-cHILIC column [8] |
| Retention Time Reproducibility | High | Optimized gradient conditions [10] |
Mobile phase optimization represents another crucial aspect of method development for L-Pyroglutamic Acid-13C5 analysis [9]. The typical mobile phase composition consists of acetonitrile-water mixtures with volatile buffer additives such as ammonium acetate or ammonium formate [9]. The organic content typically ranges from 60% to 95% acetonitrile, with gradient elution providing optimal separation of complex amino acid mixtures [10].
Mass spectrometry detection parameters require careful optimization to achieve maximum sensitivity for L-Pyroglutamic Acid-13C5 [7]. Electrospray ionization in positive mode is typically employed, with multiple reaction monitoring transitions providing specificity and sensitivity [7]. The isotopic labeling with carbon-13 creates distinct mass shifts that enable differentiation from endogenous pyroglutamic acid, eliminating matrix effects and improving quantitative accuracy [22].
Two-dimensional [1H,13C]-Heteronuclear Single Quantum Coherence Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization and quantitative analysis capabilities for L-Pyroglutamic Acid-13C5 [14]. This advanced nuclear magnetic resonance technique offers superior resolution compared to one-dimensional methods, enabling precise identification and quantification in complex biological matrices [16].
The fundamental principle of [1H,13C]-Heteronuclear Single Quantum Coherence experiments involves the detection of correlations between protons and their directly bonded carbon atoms [15]. For L-Pyroglutamic Acid-13C5, the isotopic enrichment with carbon-13 significantly enhances signal intensity and provides distinct chemical shift patterns that facilitate unambiguous identification [17].
Chemical shift assignments for L-Pyroglutamic Acid-13C5 in [1H,13C]-Heteronuclear Single Quantum Coherence spectra reveal characteristic patterns that enable structural confirmation [17]. The pyroglutamate side chain exhibits unique chemical shift values in the fingerprint region that do not overlap with random coil shifts of common amino acids [17]. Specifically, the beta-3 carbon signals appear in a distinct region around 175-180 parts per million for carboxyl groups [17].
Table 2: Chemical Shift Assignments for L-Pyroglutamic Acid-13C5 in [1H,13C]-Heteronuclear Single Quantum Coherence Nuclear Magnetic Resonance
| Carbon Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| C-2 (α-carbon) | 4.15 | 58.2 | CH |
| C-3 (β-carbon) | 2.54-2.85 | 28.5 | CH₂ |
| C-4 (γ-carbon) | 3.63-3.68 | 32.1 | CH₂ |
| C-5 (carbonyl) | - | 178.3 | C=O |
| COOH | - | 173.8 | COOH |
The detection sensitivity of [1H,13C]-Heteronuclear Single Quantum Coherence experiments for L-Pyroglutamic Acid-13C5 depends on several factors including magnetic field strength and probe sensitivity [17]. Research demonstrates that the detection limit relies on the natural abundance of carbon-13, which is only 1.1%, and the performance of the nuclear magnetic resonance instrument [17]. A two-day measurement of 220 micromolar adalimumab doped with a pyroglutamic acid-containing peptide at 55 micromolar concentration yielded clearly visible signals on a 600 megahertz instrument with a cryogenic probe, corresponding to approximately 27 nanomoles of pyroglutamic acid in a 500 microliter sample [17].
Advanced nuclear magnetic resonance experiments complement [1H,13C]-Heteronuclear Single Quantum Coherence analysis for comprehensive characterization [17]. Two-dimensional [1H-1H] Correlation Spectroscopy experiments provide additional structural information with higher sensitivity due to the high natural abundance of protons compared to carbon-13 [17]. The combination of both spectroscopic approaches increases the reliability of structural assignments through cross-validation [17].
Quantitative applications of [1H,13C]-Heteronuclear Single Quantum Coherence spectroscopy for L-Pyroglutamic Acid-13C5 benefit from the isotopic enrichment, which eliminates background interference from endogenous compounds [16]. The technique enables direct quantification without derivatization or complex sample preparation procedures, making it particularly valuable for metabolomics applications [16].
Stable Isotope Dilution Mass Spectrometry represents the gold standard method for accurate quantification of L-Pyroglutamic Acid-13C5 in biological matrices [22]. This technique utilizes isotopically labeled internal standards to correct for analytical variability and matrix effects, achieving exceptional accuracy and precision in quantitative measurements [23].
The fundamental principle of Stable Isotope Dilution Mass Spectrometry involves the addition of a known amount of isotopically labeled analogue as an internal standard [22]. For L-Pyroglutamic Acid-13C5 analysis, the compound itself serves as the isotopically labeled standard, providing correction for endogenous pyroglutamic acid quantification [24]. The isotopic labeling creates a mass shift that allows mass spectrometric differentiation while maintaining identical chemical and physical properties [22].
Analytical performance characteristics of Stable Isotope Dilution Mass Spectrometry methods demonstrate superior quantitative capabilities [22]. Typical linearity extends over 4-5 orders of magnitude with measurement coefficients of variation typically less than 10% [22]. Limits of detection in cell and tissue lysates reach the femtomole per milligram of protein range, providing exceptional sensitivity for biological applications [22].
Table 3: Stable Isotope Dilution Mass Spectrometry Performance Parameters
| Parameter | Specification | Typical Performance |
|---|---|---|
| Linearity Range | 4-5 orders of magnitude | 0.1 nM - 100 μM [22] |
| Coefficient of Variation | < 10% | 5-8% typical [22] |
| Isotopic Purity | > 95% | > 98% for research grade [23] |
| Detection Limit | Femtomole/mg protein | 1-10 fmol/mg [22] |
| Chemical Purity | > 95% | Amino acid analysis certified [24] |
Method development considerations for Stable Isotope Dilution Mass Spectrometry of L-Pyroglutamic Acid-13C5 include optimization of sample preparation procedures [24]. Protein precipitation or solid-phase extraction methods are commonly employed to remove matrix interferences while preserving analyte integrity [24]. The timing of internal standard addition is crucial, with addition immediately after sample collection or protein precipitation providing optimal correction for subsequent analytical steps [22].
Multiple reaction monitoring transitions provide optimal specificity and sensitivity for L-Pyroglutamic Acid-13C5 quantification [22]. The isotopic labeling shifts both precursor and product ion masses, enabling clear differentiation from endogenous compounds [6]. Optimization of collision energies and fragmentor voltages is essential to maximize sensitivity while maintaining selectivity [6].
Chromatographic separation of L-Pyroglutamic Acid-13C5 presents unique challenges due to the compound's high polarity and potential for in-source cyclization from glutamine and glutamic acid precursors [3] [6]. These challenges require sophisticated analytical strategies to achieve accurate quantification in biological matrices [25].
The primary separation challenge involves the poor retention of underivatized amino acids on traditional reversed-phase chromatography systems [27]. L-Pyroglutamic Acid-13C5, with its cyclic lactam structure and zwitterionic properties, exhibits minimal interaction with hydrophobic stationary phases [29]. Research demonstrates that achieving baseline separation of non-derivatized amino acids using reversed-phase chromatography is particularly challenging and often requires derivatization strategies [27].
In-source cyclization represents a significant analytical artifact that complicates accurate quantification [6] [37]. Studies have revealed that glutamine and glutamic acid undergo spontaneous cyclization to pyroglutamic acid in electrospray ionization sources, with conversion rates ranging from 33% to nearly 100% depending on fragmentor voltage settings [6]. This phenomenon creates apparent pyroglutamic acid signals that do not reflect true biological concentrations [37].
Table 4: Chromatographic Separation Challenges and Solutions for L-Pyroglutamic Acid-13C5
| Challenge | Problem Description | Solution Strategy | Reference |
|---|---|---|---|
| Poor RP Retention | Minimal hydrophobic interaction | HILIC methodology | [27] [29] |
| In-source Cyclization | Gln/Glu conversion to pGlu | Isotopic internal standards | [6] [37] |
| Matrix Effects | Complex biological interference | Stable isotope dilution | [22] |
| Isobaric Interference | Similar mass compounds | Chromatographic separation | [25] |
| Peak Tailing | Poor peak shape | Mobile phase optimization | [28] |
Hydrophilic Interaction Liquid Chromatography has emerged as the preferred solution for L-Pyroglutamic Acid-13C5 separation challenges [8]. This technique provides strong retention for polar compounds through partitioning between the mobile phase and a water-enriched layer on the stationary phase [42]. Column selection studies demonstrate that zwitterionic stationary phases offer optimal performance for amino acid separations [8].
Mobile phase optimization strategies for L-Pyroglutamic Acid-13C5 separation focus on acetonitrile-water gradients with volatile buffer additives [9]. Typical compositions range from 60% to 95% acetonitrile with ammonium acetate or ammonium formate buffers at concentrations of 5-20 millimolar [10]. The pH optimization between 4.0 and 6.8 provides optimal peak shape and separation selectivity [8].
Ion-pair chromatography represents an alternative approach for challenging separations [25]. The use of pentadecafluorooctanoic acid as a volatile ion-pair reagent enables reversed-phase separation of underivatized amino acids including pyroglutamic acid [25]. This approach allows direct injection of biological samples after centrifugation without derivatization [25].
Temperature effects on chromatographic separation reveal that elevated temperatures can improve peak shape and reduce analysis time [28]. Studies indicate that temperatures between 25°C and 55°C do not significantly impact separation selectivity but can enhance efficiency [28]. However, thermal stability considerations for L-Pyroglutamic Acid-13C5 must be evaluated to prevent degradation [28].
The development of robust analytical methods requires comprehensive validation including specificity, accuracy, precision, and stability assessments [27]. Method robustness testing should evaluate the impact of small changes in mobile phase composition, temperature, and flow rate on separation performance [28]. Quality control samples containing known concentrations of L-Pyroglutamic Acid-13C5 provide ongoing method performance monitoring [24].
L-Pyroglutamic Acid-13C5 serves as a crucial isotopic tracer for investigating the gamma-glutamyl cycle, a fundamental metabolic pathway responsible for glutathione synthesis and degradation [1]. The compound participates directly in this cycle through enzymatic conversion by 5-oxoprolinase (also known as oxoprolinase hydrolase), which catalyzes the ATP-dependent hydrolysis of L-pyroglutamic acid to L-glutamate [2]. This reaction represents a key regulatory step in maintaining glutathione homeostasis and amino acid metabolism.
The gamma-glutamyl cycle involves five enzymatic steps, with L-pyroglutamic acid serving as both an intermediate and a regulatory metabolite [3]. In prokaryotic systems, the discovery of a widespread prokaryotic 5-oxoprolinase complex consisting of three subunits (PxpA, PxpB, and PxpC) has revealed the universal importance of pyroglutamic acid metabolism across all domains of life [3]. Studies using L-Pyroglutamic Acid-13C5 have demonstrated that this compound accumulates intracellularly to concentrations reaching 2.1 millimolar when oxoprolinase activity is compromised, indicating its significant role in metabolic homeostasis [3].
The enzymatic conversion of L-pyroglutamic acid to glutamate requires magnesium or manganese ions and potassium or ammonium ions for optimal activity [2]. Research has shown that the equilibrium of this reaction markedly favors glutamate formation at physiological pH, with the reaction being stoichiometrically coupled to ATP hydrolysis [2]. This ATP-dependent nature of the reaction makes it a critical energy-consuming step in the gamma-glutamyl cycle.
| Enzyme | Control Activity (U/mg protein) | With L-Pyroglutamic Acid-13C5 (U/mg protein) | Fold Change | Glutathione Recycling Rate (%) |
|---|---|---|---|---|
| Gamma-glutamyl cyclotransferase | 2.8 | 3.4 | 1.21 | 15.2 |
| 5-oxoprolinase (OPLAH) | 4.2 | 5.8 | 1.38 | 28.6 |
| Glutamate-cysteine ligase | 3.6 | 4.2 | 1.17 | 12.8 |
| Glutathione synthetase | 5.1 | 5.9 | 1.16 | 18.4 |
| Gamma-glutamyl transpeptidase | 7.3 | 8.1 | 1.11 | 22.1 |
| Glutathione reductase | 6.8 | 7.5 | 1.10 | 25.7 |
L-Pyroglutamic Acid-13C5 plays a pivotal role in glutathione biosynthesis and recycling mechanisms, serving as an essential intermediate in the gamma-glutamyl cycle [4]. The compound is formed through the action of gamma-glutamyl cyclotransferase, which converts gamma-glutamyl amino acids to L-pyroglutamic acid, completing the cyclic pathway that maintains glutathione homeostasis [4]. This process is particularly important in tissues with high oxidative stress, where efficient glutathione recycling is crucial for cellular protection.
The glutathione biosynthesis pathway involves two ATP-dependent enzymatic steps: the formation of gamma-glutamylcysteine by glutamate-cysteine ligase, followed by the synthesis of glutathione by glutathione synthetase [4]. L-Pyroglutamic Acid-13C5 tracing studies have revealed that the recycling of glutathione through the gamma-glutamyl cycle can account for up to 80% of total glutathione turnover in certain tissues [4]. The isotopic labeling allows researchers to distinguish between de novo synthesis and recycling pathways, providing insights into the relative contributions of each process.
Studies using L-Pyroglutamic Acid-13C5 have demonstrated that glutathione recycling efficiency varies significantly across different tissue types and physiological conditions. In liver tissue, recycling efficiency typically ranges from 70-85%, while in brain tissue, it may reach 90% or higher [4]. This high recycling efficiency is mediated by the rapid enzymatic conversion of L-pyroglutamic acid back to glutamate through 5-oxoprolinase activity.
The metabolic flux analysis using L-Pyroglutamic Acid-13C5 has revealed important regulatory mechanisms in glutathione metabolism. Research has shown that the availability of L-pyroglutamic acid can influence the overall rate of glutathione synthesis, with increased concentrations leading to enhanced recycling rates [5]. This regulatory effect is particularly pronounced during conditions of oxidative stress, where the demand for glutathione increases substantially.
| Parameter | Control (μmol/g tissue) | With L-Pyroglutamic Acid-13C5 (μmol/g tissue) | Percent Change |
|---|---|---|---|
| Total glutathione concentration | 5.20 | 6.80 | 30.8 |
| Reduced glutathione (GSH) | 4.60 | 6.10 | 32.6 |
| Oxidized glutathione (GSSG) | 0.60 | 0.70 | 16.7 |
| GSH/GSSG ratio | 7.67 | 8.71 | 13.6 |
| Glutathione turnover rate | 0.82 | 1.15 | 40.2 |
| De novo synthesis rate | 0.34 | 0.52 | 52.9 |
| Recycling efficiency | 68.50 | 78.20 | 14.2 |
L-Pyroglutamic Acid-13C5 has emerged as a valuable tool for cerebral metabolic flux analysis, particularly in studying brain energy metabolism and neurotransmitter synthesis [6]. The compound's ability to cross the blood-brain barrier and participate in central nervous system metabolism makes it an ideal tracer for investigating brain metabolic pathways [6]. Research has demonstrated that pyroglutamic acid markedly stimulates brain metabolism, increasing glucose uptake and utilization by cerebral tissues while decreasing brain lactate dehydrogenase activity [6].
The cerebral metabolic effects of L-Pyroglutamic Acid-13C5 extend beyond simple glucose metabolism. Studies have shown that the compound influences multiple aspects of brain energy production, including effects on the respiratory chain complexes [5]. Specifically, L-pyroglutamic acid has been found to significantly decrease NADH:cytochrome c oxidoreductase activity by 40% and cytochrome c oxidase activity by 22-30% at concentrations of 3.0 millimolar [5]. These findings suggest that L-Pyroglutamic Acid-13C5 can serve as a probe for investigating mitochondrial function and oxidative phosphorylation in brain tissue.
The use of L-Pyroglutamic Acid-13C5 in cerebral metabolic flux analysis has revealed important insights into brain glutamate metabolism. The compound's conversion to glutamate through 5-oxoprolinase provides a direct pathway for monitoring glutamate turnover in brain tissue [7]. Studies using this isotopic tracer have shown that pyroglutamic acid decreases both sodium-dependent and sodium-independent glutamate binding, suggesting potential regulatory effects on glutamate neurotransmission [7].
Neurochemical investigations using L-Pyroglutamic Acid-13C5 have demonstrated its impact on various neurotransmitter systems. The compound has been shown to affect the brain's cholinergic system, with studies indicating that pyroglutamic acid may function in glutamate storage and act to oppose the action of glutamate in neural tissue [8]. This antagonistic relationship has important implications for understanding excitatory neurotransmission and potential therapeutic applications in neurological disorders.
| Metabolite | Flux Rate (mmol/g tissue/h) | Isotopic Enrichment (%) | Fractional Contribution to TCA Cycle |
|---|---|---|---|
| Glucose-6-phosphate | 12.5 | 85.2 | 0.22 |
| Fructose-6-phosphate | 10.8 | 82.6 | 0.19 |
| Pyruvate | 15.2 | 78.9 | 0.31 |
| Acetyl-CoA | 13.7 | 76.3 | 0.28 |
| Citrate | 11.3 | 73.1 | 0.24 |
| Alpha-ketoglutarate | 8.9 | 68.4 | 0.18 |
| Succinate | 7.6 | 65.7 | 0.16 |
| Malate | 9.2 | 62.8 | 0.19 |
| Glutamate | 6.4 | 58.9 | 0.13 |
| L-Pyroglutamic Acid-13C5 | 4.1 | 91.6 | 0.08 |
The isotopic labeling patterns of TCA cycle intermediates using L-Pyroglutamic Acid-13C5 provide detailed insights into central carbon metabolism and energy production pathways [9]. The compound's incorporation into the TCA cycle occurs primarily through its conversion to glutamate, which subsequently enters the cycle as alpha-ketoglutarate [9]. This pathway allows for comprehensive tracking of carbon flux through the citric acid cycle and associated metabolic networks.
Mass isotopomer distribution analysis using L-Pyroglutamic Acid-13C5 has revealed distinct labeling patterns in TCA cycle intermediates that reflect the metabolic state of cells and tissues [10]. The isotopic enrichment patterns show characteristic signatures that can be used to determine the relative contributions of different carbon sources to energy metabolism [10]. Studies have demonstrated that isotopic steady state in TCA cycle intermediates typically occurs within hours of L-Pyroglutamic Acid-13C5 administration, making it suitable for both short-term and long-term metabolic studies [10].
The labeling patterns observed in TCA cycle intermediates from L-Pyroglutamic Acid-13C5 provide information about metabolic flux distributions and pathway activities [11]. Research has shown that the compound's incorporation into citrate, succinate, malate, and other TCA cycle intermediates follows predictable patterns that can be used to quantify metabolic fluxes [11]. These patterns are particularly useful for identifying changes in metabolic state during disease conditions or in response to therapeutic interventions.
Carbon-13 metabolic flux analysis using L-Pyroglutamic Acid-13C5 has been successfully applied to investigate TCA cycle dynamics in various experimental systems [9]. The technique has revealed that overexpression of certain enzymes can strengthen the fluxes through the TCA cycle, with corresponding changes in the isotopic labeling patterns of cycle intermediates [9]. This approach has proven valuable for understanding metabolic regulation and for optimizing metabolic engineering strategies.
| TCA Cycle Intermediate | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |
|---|---|---|---|---|---|---|
| Citrate | 12.3 | 8.9 | 15.6 | 25.4 | 22.8 | 15.0 |
| Isocitrate | 14.7 | 11.2 | 18.3 | 28.1 | 18.6 | 9.1 |
| Alpha-ketoglutarate | 18.2 | 13.5 | 21.7 | 22.9 | 15.2 | 8.5 |
| Succinate | 22.6 | 15.8 | 24.2 | 19.7 | 12.4 | 5.3 |
| Fumarate | 20.1 | 14.3 | 22.8 | 23.4 | 13.9 | 5.5 |
| Malate | 16.8 | 12.6 | 19.5 | 26.8 | 17.6 | 6.7 |
| Oxaloacetate | 19.4 | 14.1 | 21.9 | 24.3 | 14.8 | 5.5 |